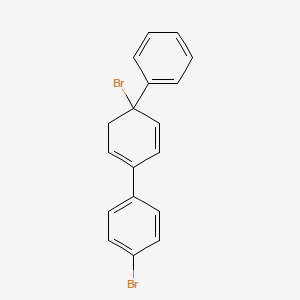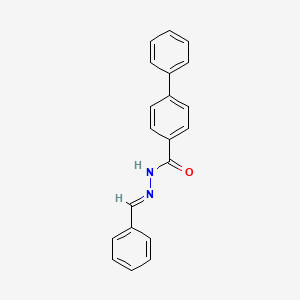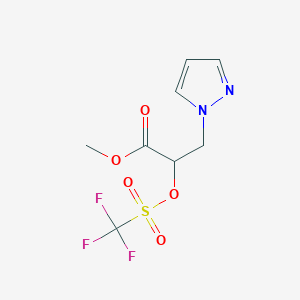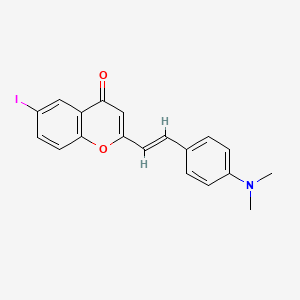
4,4'-Dibromo-p-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromo-p-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of p-terphenyl, where two bromine atoms are substituted at the 4 and 4’ positions of the terphenyl structure. This compound is known for its applications in the synthesis of various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-p-terphenyl typically involves the bromination of p-terphenyl. One common method includes the reaction of p-terphenyl with liquid bromine in the presence of an organic solvent such as acetonitrile. The reaction is carried out at room temperature for about 48 hours, followed by purification steps involving filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-p-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dibromo-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Ullmann coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ullmann Coupling: Catalysts such as copper or palladium are used in the presence of ligands to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted terphenyl derivatives can be obtained.
Coupling Products: Larger polyaromatic hydrocarbons are formed through coupling reactions.
Aplicaciones Científicas De Investigación
4,4’-Dibromo-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is a key intermediate in the production of liquid crystals and OLED materials, which are essential components in modern display technologies
Mecanismo De Acción
The mechanism of action of 4,4’-Dibromo-p-terphenyl involves its interaction with various molecular targets. In coupling reactions, the bromine atoms are activated by catalysts, facilitating the formation of carbon-carbon bonds. This process involves the generation of reactive intermediates that undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
4,4’-Dibromobiphenyl: Similar in structure but with only two aromatic rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains three brominated phenyl groups attached to a central benzene ring.
Uniqueness: 4,4’-Dibromo-p-terphenyl is unique due to its three-ring structure, which provides greater rigidity and stability compared to biphenyl derivatives. This makes it particularly useful in the synthesis of materials that require high thermal and chemical stability .
Propiedades
Fórmula molecular |
C18H14Br2 |
|---|---|
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene |
InChI |
InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2 |
Clave InChI |
RYHHUPOBLAATEI-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)

